

# 5'-DMT-3'-TBDMS-ibu-rG chemical structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5'-DMT-3'-TBDMS-ibu-rG

Cat. No.: B1436883

[Get Quote](#)

An In-depth Technical Guide to **5'-DMT-3'-TBDMS-ibu-rG**

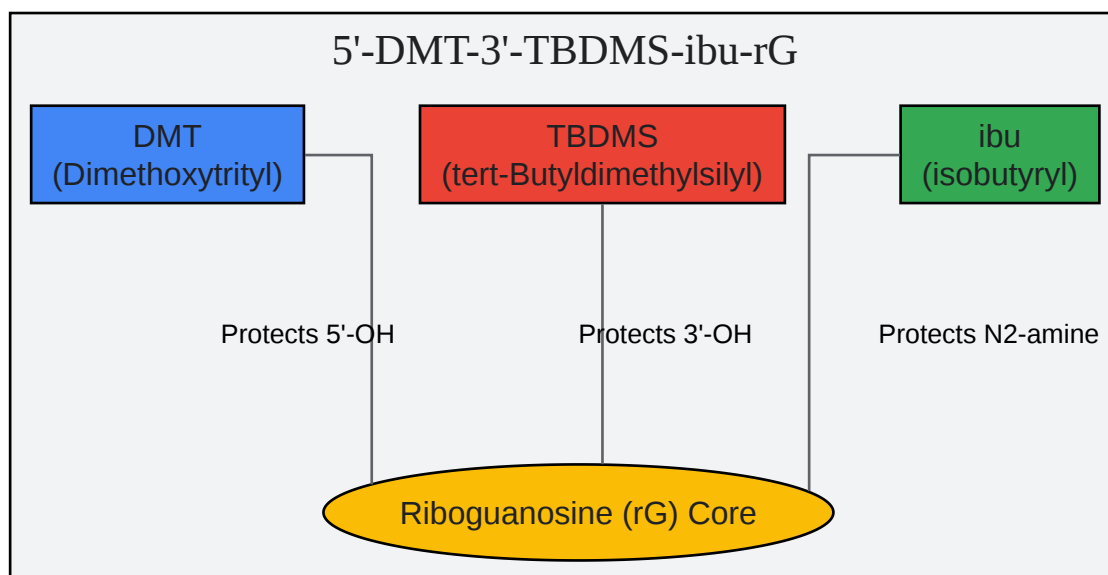
## Introduction

5'-O-(4,4'-Dimethoxytrityl)-3'-O-(tert-butyldimethylsilyl)-N2-isobutyrylguanosine, commonly abbreviated as **5'-DMT-3'-TBDMS-ibu-rG**, is a chemically modified ribonucleoside derivative. It serves as a crucial building block in the chemical synthesis of ribonucleic acid (RNA) oligonucleotides. The molecule incorporates three distinct protecting groups (DMT, TBDMS, and ibu) strategically placed on the riboguanosine (rG) core. These groups prevent unwanted side reactions at specific functional sites during the stepwise assembly of the RNA chain via solid-phase phosphoramidite chemistry. This guide provides a comprehensive overview of its chemical structure, properties, and its central role in synthetic RNA production.

## Chemical Structure and Properties

The core of the molecule is riboguanosine, which is systematically modified with protecting groups. The 5'-hydroxyl (OH) group is protected by a bulky dimethoxytrityl (DMT) group. The 3'-hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group, and the exocyclic amine (N2) of the guanine base is protected by an isobutyryl (ibu) group.

It is important to note that for standard solid-phase RNA synthesis proceeding in the 3' to 5' direction, the more common isomer is the one where the TBDMS group protects the 2'-hydroxyl position, leaving the 3'-hydroxyl available for phosphorylation. The 3'-TBDMS protected version described here is a specific isomer with distinct applications.



[Click to download full resolution via product page](#)

Caption: Molecular components of **5'-DMT-3'-TBDMS-ibu-rG**.

## Physicochemical Properties

The properties of this compound are summarized below, providing key data for researchers.[1]  
[2]

Property	Value
CAS Number	81256-89-5
Molecular Formula	C <sub>41</sub> H <sub>51</sub> N <sub>5</sub> O <sub>8</sub> Si
Molecular Weight	769.96 g/mol
IUPAC Name	N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Appearance	Solid

## Role of Protecting Groups

The success of oligonucleotide synthesis hinges on the precise control of chemical reactions, which is achieved through the use of orthogonal protecting groups. Each group serves a specific purpose and is removed under distinct chemical conditions, ensuring the stepwise and orderly construction of the RNA molecule.

Protecting Group	Abbreviation	Protected Site	Key Features & Lability Conditions
Dimethoxytrityl	DMT	5'-Hydroxyl (5'-OH)	An acid-labile group. Its removal (deprotection) with a mild acid like trichloroacetic acid (TCA) frees the 5'-OH for the next coupling step. <sup>[3]</sup> The released DMT cation is bright orange, allowing for spectrophotometric monitoring of coupling efficiency. <sup>[3]</sup>
tert-Butyldimethylsilyl	TBDMS	3'-Hydroxyl (3'-OH)*	A silyl ether protecting group stable to both acidic and basic conditions used during the synthesis cycle. <sup>[4]</sup> It is typically removed post-synthesis using a fluoride ion source, such as triethylamine tris(hydrofluoride) (TEA·3HF). <sup>[5][6]</sup>
isobutyryl	ibu	N2-Amine of Guanine	An acyl group that protects the exocyclic primary amine on the guanine base from modification during the synthesis cycle. It is removed by treatment with aqueous ammonia or an

ammonia/methylamine mixture during the final deprotection step.[\[3\]](#)[\[7\]](#)

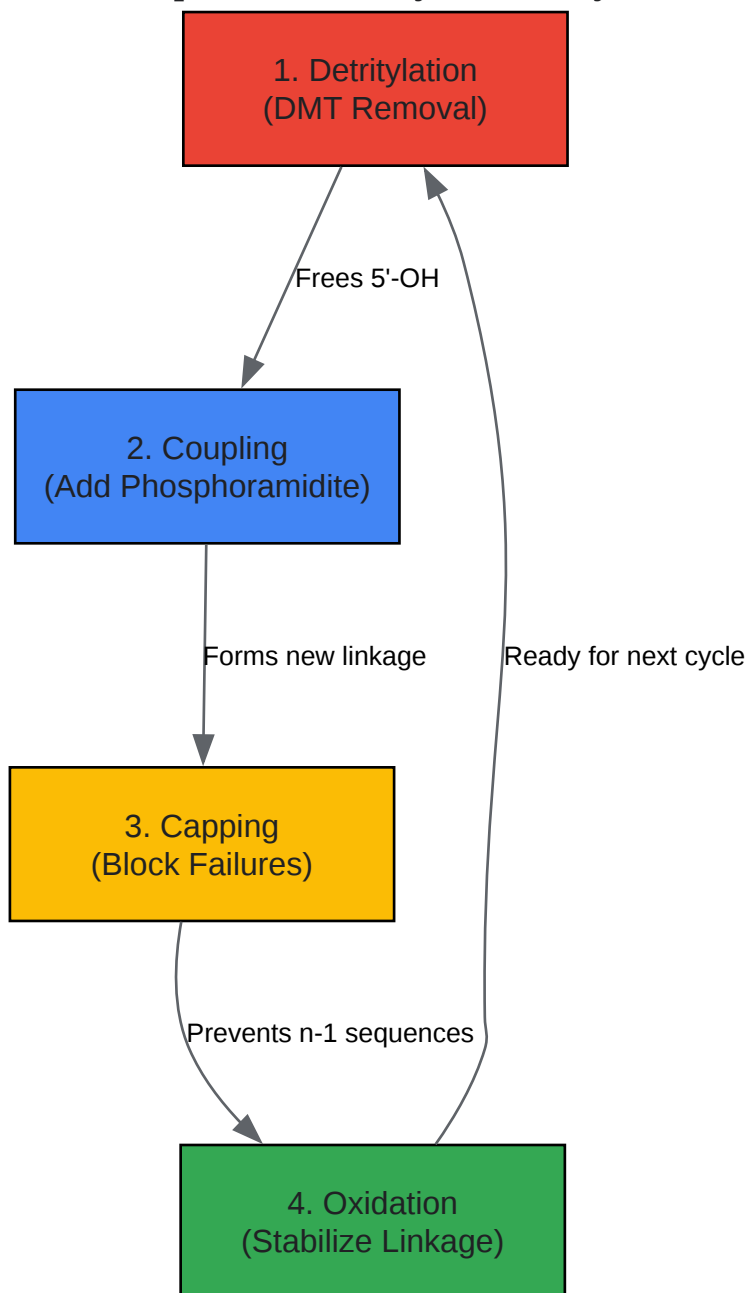
---

\*As noted, TBDMS protection is more commonly found at the 2'-OH position for standard RNA synthesis.[\[4\]](#)[\[5\]](#)[\[8\]](#)

## Application in Solid-Phase Oligonucleotide Synthesis

**5'-DMT-3'-TBDMS-ibu-rG** is primarily designed for use in the phosphoramidite method of solid-phase oligonucleotide synthesis. In this process, an oligonucleotide is built sequentially on a solid support (e.g., controlled pore glass) in the 3' to 5' direction. The process is automated and follows a four-step cycle for each nucleotide addition.

## Phosphoramidite Synthesis Cycle



[Click to download full resolution via product page](#)

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

## Experimental Protocols

The following sections outline the generalized experimental procedures involving a protected nucleoside like **5'-DMT-3'-TBDMS-ibu-rG**.

## Protocol 1: Monomer Addition in Solid-Phase Synthesis

This protocol describes the four-step cycle for adding one nucleotide to the growing RNA chain attached to a solid support.

- Detritylation: The cycle begins with the removal of the acid-labile 5'-DMT group from the support-bound nucleoside.
  - Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).
  - Procedure: The TCA solution is passed through the synthesis column. The resulting orange-colored DMT cation is washed away, and its absorbance at ~495 nm can be measured to quantify the efficiency of the previous coupling step.[\[3\]](#)
  - Result: A free 5'-hydroxyl group on the support-bound chain.
- Coupling: The next protected nucleoside phosphoramidite (e.g., a phosphoramidite derivative of **5'-DMT-3'-TBDMS-ibu-rG**) is activated and coupled to the free 5'-OH.
  - Reagents: The phosphoramidite monomer and an activator (e.g., 5-ethylthio-1H-tetrazole or 5-benzylmercapto-1H-tetrazole) in anhydrous acetonitrile.[\[6\]](#)[\[9\]](#)
  - Procedure: The activated phosphoramidite solution is delivered to the synthesis column, where it reacts with the 5'-OH of the growing chain to form a phosphite triester linkage.
  - Result: The RNA chain is extended by one nucleotide.
- Capping: Any unreacted 5'-OH groups ("failure sequences") are permanently blocked to prevent them from participating in subsequent cycles.
  - Reagents: A mixture of acetic anhydride and 1-methylimidazole.
  - Procedure: The capping reagents are passed through the column, acetylating any free 5'-OH groups.
  - Result: Failure sequences are terminated, simplifying final product purification.

- Oxidation: The unstable phosphite triester linkage is converted to a more stable pentavalent phosphate triester.
  - Reagents: A solution of iodine in a tetrahydrofuran/water/pyridine mixture.[3]
  - Procedure: The oxidizing solution is passed through the column.
  - Result: A stable, natural phosphodiester backbone (after final deprotection) is formed.

This four-step cycle is repeated until the desired RNA sequence is fully synthesized.

## Protocol 2: Post-Synthesis Cleavage and Deprotection

After synthesis, the RNA must be cleaved from the solid support and all protecting groups must be removed. This is a multi-step process.

- Cleavage and Base/Phosphate Deprotection:
  - Reagent: A mixture of concentrated aqueous ammonia and 8M ethanolic methylamine (1:1) is often used.[5]
  - Procedure: The solid support is incubated in the reagent mixture at an elevated temperature (e.g., 55-65°C) for several hours.
  - Result: This step simultaneously cleaves the RNA from the support, removes the phosphate protecting groups (typically 2-cyanoethyl), and removes the base protecting groups, including the isobutyryl (ibu) group from guanosine.[5]
- 2'-/3'-Hydroxyl Deprotection:
  - Reagent: Triethylamine tris(hydrofluoride) (TEA·3HF) or another fluoride source like tetrabutylammonium fluoride (TBAF).[5][6]
  - Procedure: The RNA, now free in solution, is treated with the fluoride reagent. The reaction is carefully monitored as prolonged exposure can lead to backbone degradation.
  - Result: The TBDMS group is removed from the 3'-hydroxyl positions, yielding the final, unprotected RNA molecule.



Following these steps, the crude RNA product is typically purified using techniques such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).<sup>[8][9]</sup>

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 5'-DMT-3'-TBDMS-ibu-rG | C<sub>41</sub>H<sub>51</sub>N<sub>5</sub>O<sub>8</sub>Si | CID 137213543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5'-DMT-3'-TBDMS-ibu-rG 98% | CAS: 81256-89-5 | AChemBlock [achemblock.com]
- 3. atdbio.com [atdbio.com]
- 4. glenresearch.com [glenresearch.com]
- 5. kulturkaufhaus.de [kulturkaufhaus.de]
- 6. academic.oup.com [academic.oup.com]
- 7. biotage.com [biotage.com]
- 8. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RNA Synthesis Using 2'-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [5'-DMT-3'-TBDMS-ibu-rG chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1436883#5-dmt-3-tbdms-ibu-rg-chemical-structure]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)